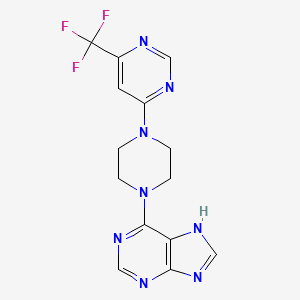

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

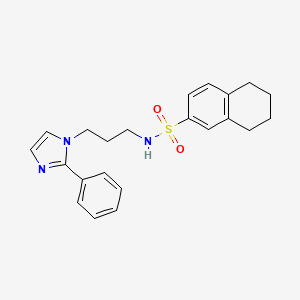

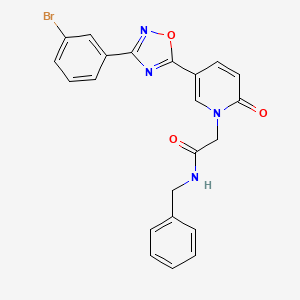

The compound “6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a purine ring . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a purine ring, both of which are types of nitrogen-containing heterocyclic compounds. The trifluoromethyl group would add a degree of electron-withdrawing character to the molecule .Scientific Research Applications

Breast Cancer Treatment

The compound has been investigated for its potential in breast cancer therapy. Researchers synthesized thiouracil amide derivatives and screened them against human estrogen receptor-positive breast cancer cells. Notably, compound 5e demonstrated moderate to significant efficacy, with an IC50 value of 18 μM. These compounds inhibit the catalytic activity of PARP1, enhance cleavage of PARP1, promote phosphorylation of H2AX, and increase CASPASE 3/7 activity .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been recognized for their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential antibacterial or antifungal effects .

Anti-fibrotic Potential

Organic and medicinal chemists have shown interest in discovering anti-fibrotic drugs. While no direct evidence exists for this compound’s anti-fibrotic effects, its pyrimidine scaffold suggests it may be worth investigating in this context .

Mechanism of Action

While the exact mechanism of action of this compound is not known, many pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future research directions for this compound could involve further investigation into its potential anticancer activity, as well as exploration of its other possible biological activities . Additionally, research could be conducted to optimize its synthesis and improve its selectivity as an anticancer agent .

properties

IUPAC Name |

6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N8/c15-14(16,17)9-5-10(19-6-18-9)24-1-3-25(4-2-24)13-11-12(21-7-20-11)22-8-23-13/h5-8H,1-4H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMHOBUNMFENHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

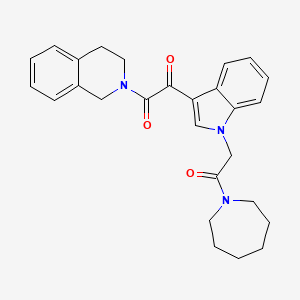

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)

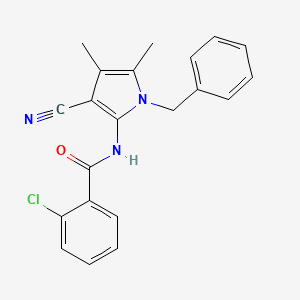

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)

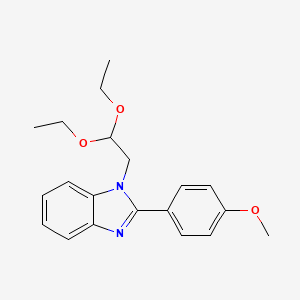

![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)